4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide
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Overview
Description
4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide is a complex organic compound that features a bromophenyl group, a pyridinyl group, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and pyridinyl groups are introduced via nucleophilic substitution reactions. The final step often involves the coupling of the triazole-thioacrylamide intermediate with benzamide under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the employment of catalysts to accelerate reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole: Shares the triazole and bromophenyl groups but lacks the thioacrylamido and benzamide moieties.
4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thioacrylamide: Similar structure but without the benzamide group.
Uniqueness
The uniqueness of 4-(3-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
477330-09-9 |
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Molecular Formula |
C23H17BrN6O2S |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
4-[[(E)-3-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C23H17BrN6O2S/c24-17-5-9-19(10-6-17)30-22(16-2-1-12-26-14-16)28-29-23(30)33-13-11-20(31)27-18-7-3-15(4-8-18)21(25)32/h1-14H,(H2,25,32)(H,27,31)/b13-11+ |
InChI Key |
QLSFKVKFBLYBBM-ACCUITESSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)S/C=C/C(=O)NC4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SC=CC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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